molecular formula C16H12ClN3O2S B3011667 5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391862-35-4

5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3011667
CAS No.: 391862-35-4
M. Wt: 345.8
InChI Key: OHJJUBREJIHGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure characterized by the following elements:

  • Chloro Group : Enhances lipophilicity and biological activity.
  • Methoxy Group : Increases solubility and modulates receptor interactions.
  • Thiadiazole Ring : Known for its pharmacological properties, particularly in anticancer agents.
PropertyValue
Molecular FormulaC19H16ClN3O3S
Molecular Weight393.85 g/mol
CAS Number299937-28-3
Boiling Point440.9 °C (predicted)
Density1.431 g/cm³ (predicted)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a carboxylic acid derivative.
  • Attachment of the Phenyl Group : Utilizing Friedel-Crafts acylation with phenylpropionic acid.
  • Coupling with Benzamide : Final coupling with 5-chloro-2-methoxybenzoyl chloride in the presence of a base like triethylamine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro tests have shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) :
    • IC50 values ranged from 3.77 to 24.79 µg/mL for various derivatives.
    • Substituted derivatives exhibited enhanced activity compared to unsubstituted ones.
  • HepG2 (Liver Cancer) :
    • The compound demonstrated moderate to potent activity relative to standard chemotherapeutics like 5-Fluorouracil.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Active against enzymes such as lipoxygenase, which is implicated in cancer progression.
  • Induction of Apoptosis : Flow cytometry assays indicated that the compound can induce apoptotic pathways in cancer cells.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives:

  • Study on Antitumor Activity :
    • A series of thiadiazole compounds were evaluated for their cytotoxicity against MCF-7 and HepG2 cell lines.
    • Results indicated that modifications on the phenyl ring significantly improved anticancer activity.
  • Molecular Docking Studies :
    • Molecular docking simulations suggested strong interactions between the compound and target receptors involved in tumor growth and survival.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(17)9-12(13)14(21)18-16-20-19-15(23-16)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJJUBREJIHGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.